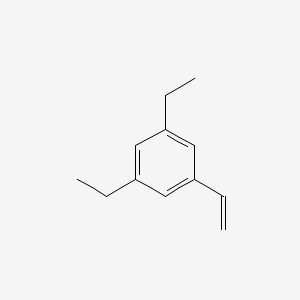

1-Ethenyl-3,5-diethylbenzene

Description

Structure

3D Structure

Properties

CAS No. |

46117-55-9 |

|---|---|

Molecular Formula |

C12H16 |

Molecular Weight |

160.25 g/mol |

IUPAC Name |

1-ethenyl-3,5-diethylbenzene |

InChI |

InChI=1S/C12H16/c1-4-10-7-11(5-2)9-12(6-3)8-10/h4,7-9H,1,5-6H2,2-3H3 |

InChI Key |

HVOKBODBWQEEGI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1)C=C)CC |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 1 Ethenyl 3,5 Diethylbenzene

Reactions Involving the Ethenyl Moiety

The carbon-carbon double bond of the ethenyl group is a site of high electron density, making it susceptible to attack by electrophiles and radicals. It is the most reactive part of the molecule for addition and polymerization reactions.

The ethenyl group of 1-Ethenyl-3,5-diethylbenzene readily undergoes electrophilic addition reactions. In these reactions, an electrophile (E⁺) adds to the double bond, forming a carbocation intermediate. The regioselectivity of this addition is dictated by the stability of the resulting carbocation.

The addition of an electrophile to the terminal carbon of the ethenyl group results in the formation of a secondary benzylic carbocation. This carbocation is significantly stabilized by resonance with the adjacent benzene (B151609) ring, which delocalizes the positive charge. Conversely, addition to the internal carbon would produce a primary carbocation, which is far less stable. Consequently, the reaction proceeds almost exclusively via the more stable benzylic carbocation, following Markovnikov's rule. The subsequent attack by a nucleophile (Nu⁻) on this carbocation yields the final product. acs.orgredalyc.org

For instance, the reaction with hydrogen halides (H-X) or the formation of a bromohydrin with N-bromosuccinimide (NBS) in the presence of water demonstrates this regioselectivity. acs.org The electrophilic bromine adds to the terminal carbon, leading to a benzylic carbocation that is then attacked by water to form the corresponding 1-bromo-1-(3,5-diethylphenyl)ethanol.

Table 1: Regioselectivity in Electrophilic Addition to the Ethenyl Group

| Reactants | Electrophile (E⁺) | Nucleophile (Nu⁻) | Major Product | Regioselectivity |

|---|---|---|---|---|

| H-Br | H⁺ | Br⁻ | 1-Bromo-1-(3,5-diethylphenyl)ethane | Markovnikov |

| H₂O, H₂SO₄ (catalyst) | H⁺ | H₂O | 1-(3,5-Diethylphenyl)ethanol | Markovnikov |

| Br₂, H₂O (or NBS, H₂O) | Br⁺ | H₂O | 2-Bromo-1-(3,5-diethylphenyl)ethanol | Markovnikov |

The ethenyl group is highly susceptible to free-radical reactions, most notably radical polymerization. This process is typically initiated by the thermal or photochemical decomposition of a radical initiator, which generates free radicals. Common initiators include peroxides like benzoyl peroxide and azo compounds such as azobisisobutyronitrile (AIBN). wmich.edugoogle.com

The initiating radical adds to the double bond of this compound, preferentially at the less substituted terminal carbon, to produce a more stable benzylic radical. This new radical can then attack another monomer molecule, propagating the polymer chain. The presence of two ethyl groups on the benzene ring has a minor electronic influence on this process compared to the dominant reactivity of the styrene-like double bond. wmich.eduresearchgate.net The polymerization of substituted styrenes is a well-established method for producing a wide range of polymers with varied properties. tandfonline.com

Table 2: Common Initiators for Radical Polymerization

| Initiator | Initiating Condition | Typical Temperature Range |

|---|---|---|

| Benzoyl Peroxide | Thermal Decomposition | 60-90 °C |

| Azobisisobutyronitrile (AIBN) | Thermal Decomposition | 60-80 °C |

| Di-t-butyl peroxide | Thermal Decomposition | >100 °C |

| Potassium Persulfate (in emulsion) | Thermal Decomposition | 50-80 °C |

The carbon-carbon double bond of the ethenyl group can be cleaved by strong oxidizing agents. This reaction is a powerful tool for converting the vinyl group into carbonyl functionalities. Ozonolysis is a classic example of such a transformation. acs.orgresearchgate.netresearchgate.net

When this compound is treated with ozone (O₃) followed by a reductive work-up (e.g., with dimethyl sulfide (B99878) or zinc), the double bond is cleaved to yield 3,5-diethylbenzaldehyde (B1609886) and formaldehyde. acs.orgcdnsciencepub.com If an oxidative work-up (e.g., with hydrogen peroxide) is used instead, the aldehyde is further oxidized to the corresponding 3,5-diethylbenzoic acid.

Other methods for oxidative cleavage exist, including reactions with molecular oxygen catalyzed by transition metals or under specific thermal conditions. tohoku.ac.jpaminer.orgacs.org For substituted styrenes, these reactions can afford the corresponding benzaldehydes or ketones. tohoku.ac.jpoup.com

Table 3: Products of Oxidative Cleavage of the Ethenyl Group

| Oxidizing Agent(s) | Work-up Condition | Major Product(s) |

|---|---|---|

| 1. O₃; 2. (CH₃)₂S or Zn/H₂O | Reductive | 3,5-Diethylbenzaldehyde, Formaldehyde |

| 1. O₃; 2. H₂O₂ | Oxidative | 3,5-Diethylbenzoic Acid, Carbon Dioxide |

| KMnO₄ (hot, concentrated) | Oxidative | 3,5-Diethylbenzoic Acid |

| O₂ (catalyzed/thermal) | Oxidative | 3,5-Diethylbenzaldehyde |

Reactivity of the Aromatic Ring and Alkyl Substituents

The benzene ring of this compound is activated towards electrophilic substitution by its three substituents. The ethyl groups themselves can also undergo functionalization, typically at the benzylic position.

The aromatic ring undergoes electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. libretexts.orgresearchgate.net The rate and regioselectivity of this reaction are governed by the directing effects of the substituents already present. wikipedia.orglibretexts.org

In this compound, all three substituents—the two ethyl groups and the ethenyl group—are electron-donating and thus act as activating groups. chemistry.coachsavemyexams.comquora.com They increase the nucleophilicity of the benzene ring, making it more reactive towards electrophiles than benzene itself. All three are also ortho, para-directors. wikipedia.orgsavemyexams.com

The directing effects of the substituents are additive:

Ethyl groups (at C3 and C5): Direct incoming electrophiles to their ortho positions (C2, C4, C6) and their para position (C1, which is already substituted).

Ethenyl group (at C1): Directs incoming electrophiles to its ortho positions (C2, C6) and its para position (C4).

Combining these effects, the positions C2, C4, and C6 are all strongly activated. Substitution is therefore expected to occur at these positions. Steric hindrance from the adjacent ethyl and ethenyl groups might slightly disfavor substitution at the C2 and C6 positions compared to the C4 position. Therefore, a mixture of products is likely, with the 4-substituted isomer often being significant.

The ethyl groups on the aromatic ring can be chemically modified, primarily through reactions at the benzylic carbon (the carbon atom attached to the benzene ring).

Oxidation: The benzylic C-H bonds of the ethyl groups are weaker than other C-H bonds in the chain, making them susceptible to oxidation. Treatment with strong oxidizing agents, such as hot, alkaline potassium permanganate (B83412) (KMnO₄) or chromic acid, leads to the oxidation of the ethyl groups to carboxylic acid groups. acs.orgmasterorganicchemistry.com In the case of this compound, this reaction would also oxidize the ethenyl group. If both ethyl groups are oxidized, the product is 5-vinylisophthalic acid (after a workup that preserves the vinyl group, which is challenging) or 1,3,5-benzenetricarboxylic acid if all three substituents are oxidized. Milder oxidation can convert an ethyl group into an acetophenone (B1666503) moiety. researchgate.netrsc.org For example, liquid-phase oxidation of diethylbenzenes can yield ethylacetophenones. acs.orggoogle.com

Dehydrogenation: Catalytic dehydrogenation is a key industrial reaction for converting ethyl groups on a benzene ring into ethenyl (vinyl) groups. This process is typically carried out at high temperatures (around 600 °C) in the presence of a catalyst, often based on iron(III) oxide promoted with other metal oxides like potassium oxide and chromium oxide. jst.go.jpscribd.comijche.com Applying this reaction to this compound would be expected to convert one or both of the ethyl groups into ethenyl groups, yielding 1,3-divinyl-5-ethylbenzene and ultimately 1,3,5-trivinylbenzene. This reaction is endothermic and often performed in the presence of steam. ijche.comgoogle.com

Table 4: Representative Reactions of Alkyl Substituents

| Reaction Type | Reagents and Conditions | Product from Diethylbenzene Precursor |

|---|---|---|

| Benzylic Oxidation (Vigorous) | KMnO₄, NaOH, Heat; then H₃O⁺ | 1,3-Benzenedicarboxylic acid masterorganicchemistry.com |

| Benzylic Oxidation (Mild) | O₂, Catalyst | Ethylacetophenone acs.orggoogle.com |

| Catalytic Dehydrogenation | Fe₂O₃/K₂O/Cr₂O₃, ~600 °C, Steam | Divinylbenzene (B73037) jst.go.jpijche.com |

Transalkylation and Disproportionation Reactions of Diethylbenzenes

Transalkylation and disproportionation are significant reactions in the petrochemical industry, primarily utilized to balance the production of aromatic compounds like benzene, toluene, and xylenes (B1142099) with market demand. researchgate.net These reactions involve the redistribution of alkyl groups between aromatic rings, typically catalyzed by solid acids such as zeolites. researchgate.netethz.ch Diethylbenzenes (DEB), which are common byproducts of the large-scale alkylation of benzene with ethylene (B1197577), are often recycled via these processes to produce the more valuable ethylbenzene (B125841). nih.govnih.gov

Transalkylation refers to the transfer of an alkyl group from one molecule to another. In the context of diethylbenzenes, this typically involves the reaction of a DEB molecule with a benzene molecule to yield two molecules of ethylbenzene. nih.govnih.gov The general equation for this reaction is: C₆H₄(C₂H₅)₂ + C₆H₆ ⇌ 2 C₆H₅C₂H₅

Disproportionation is a specific type of transalkylation where an alkyl group is transferred between two identical molecules. For instance, two molecules of diethylbenzene can react to form ethylbenzene and triethylbenzene. epa.gov 2 C₆H₄(C₂H₅)₂ ⇌ C₆H₅C₂H₅ + C₆H₃(C₂H₅)₃

From a mechanistic standpoint, these reactions can proceed via two primary pathways when catalyzed by zeolites epa.govlibretexts.org:

Alkyl-transfer pathway : This route involves consecutive dealkylation and alkylation steps. A proton from the acid catalyst protonates the aromatic ring, facilitating the cleavage of an ethyl group, which can then alkylate another aromatic molecule. libretexts.org This pathway can lead to the formation of byproducts like ethene through dealkylation. epa.govlibretexts.org

Diaryl-mediated pathway : This mechanism involves the formation of bulky diarylalkane cationic intermediates. epa.govlibretexts.org It is generally considered more selective for transalkylation. libretexts.org

For this compound, these reactions would primarily involve the transfer of its two ethyl groups. However, the presence of the reactive ethenyl (vinyl) group would likely lead to competing side reactions under the acidic and often high-temperature conditions used for transalkylation. These could include oligomerization or polymerization of the vinyl group, leading to the formation of heavier compounds and potential catalyst deactivation through coke formation.

Research using triflic acid as a catalyst for the transalkylation of DEB isomers with benzene has shown that the reaction rate is faster than isomerization. nih.gov The yield of ethylbenzene is influenced by the molar ratio of benzene to diethylbenzene and the reaction temperature. nih.govresearchgate.net For example, in one study, a 1:1 molar ratio of benzene to o-diethylbenzene at 35°C gave a 49 mol% yield of ethylbenzene after 6 hours. researchgate.net

| Reaction Parameter | Condition | Outcome | Reference |

| Catalyst | Triflic Acid | Active for transalkylation at low temperatures and atmospheric pressure. | nih.gov |

| Reactant Ratio (Benzene:o-DEB) | 1:1 | 49 mol% yield of ethylbenzene (35°C, 6h). | researchgate.net |

| Reactant Ratio (Benzene:o-DEB) | 3:1 | 25 mol% yield of ethylbenzene (35°C, 6h). | researchgate.net |

| Reactant Ratio (Benzene:o-DEB) | 6:1 | 8 mol% yield of ethylbenzene (35°C, 6h). | researchgate.net |

| Temperature | 25°C | 43 mol% yield of ethylbenzene (1:1 ratio). | researchgate.net |

| Temperature | 15°C | 32 mol% yield of ethylbenzene (1:1 ratio). | researchgate.net |

| Catalyst | β-zeolite | Effective heterogeneous catalyst for liquid-phase transalkylation. | nih.gov |

Catalytic Transformations Involving this compound

Catalytic Hydrogenation of the Ethenyl Group

The catalytic hydrogenation of the ethenyl (vinyl) group is a fundamental transformation that converts styrenic compounds into their corresponding saturated alkylbenzene derivatives. In the case of this compound, this reaction would yield 1,3,5-triethylbenzene (B86046). The process involves the addition of two hydrogen atoms across the carbon-carbon double bond of the ethenyl group and is typically carried out using a heterogeneous catalyst and a source of hydrogen (H₂). libretexts.org

This reaction is highly valuable in industrial processes, such as in the stabilization of pyrolysis gasoline, where reactive styrenes must be removed to prevent polymerization and gum formation. researchgate.net The selective hydrogenation of the vinyl group without affecting the aromatic ring is crucial. researchgate.net A wide range of metal catalysts have been studied for styrene (B11656) hydrogenation, with activity generally following the order Pd > Pt > Ru on an alumina (B75360) support. researchgate.net

Key research findings on the catalytic hydrogenation of styrenes are summarized below:

| Catalyst | Hydrogen Source | Key Findings | Reference |

| Pd on Charcoal (Pd/C) | H₂ gas | Standard catalyst for olefin reduction; often used in polar solvents like ethanol. | blogspot.com |

| Pearlman's Catalyst (Pd(OH)₂/C) | H₂ gas | Considered a more active catalyst than Pd/C, especially for debenzylation. | blogspot.com |

| Al₂O₃ Nanoparticles | Hydrazine hydrate (B1144303) (N₂H₄·H₂O) | Achieved complete conversion of styrene to ethylbenzene under mild conditions; reusable. | researchgate.net |

| Thiolate-capped Pd Nanoparticles | H₂ gas | Selectively converted styrene to ethylbenzene, while being less reactive for other alkenes. | nih.gov |

| Molybdenum Complex ([Cp*Mo(..)]) | H₂ gas (1 atm) | Catalyzed styrene hydrogenation to ethylbenzene with 92% yield at room temperature. | nih.gov |

| Nickel-based Catalysts | H₂ gas | A cheaper alternative to noble metals like Pd and Pt for styrene hydrogenation. | researchgate.net |

| Noble Metals (Pt, Pd, Rh, etc.) on a support | H₂ gas | Used in a two-catalyst system for hydrogenating alpha-methyl-styrene to cumene. | google.com |

The mechanism of catalytic hydrogenation on a metal surface involves the adsorption of both the hydrogen gas and the alkene onto the catalyst. libretexts.org The hydrogen atoms are then transferred sequentially to the carbons of the double bond, resulting in the saturated alkane, which subsequently desorbs from the surface. libretexts.org For this compound, the steric hindrance from the two ethyl groups might influence the rate of adsorption onto the catalyst surface, but complete hydrogenation of the vinyl group to an ethyl group is the expected outcome under standard conditions.

Role in Complex Catalytic Processes (e.g., Alkene Oligomerization, Biomass Conversion)

While direct studies on the role of this compound in complex catalytic processes are limited, its behavior can be inferred from similar molecules in related reactions such as alkene oligomerization and biomass conversion.

Alkene Oligomerization: Alkene oligomerization is a process that converts light olefins into longer-chain hydrocarbons, which can be used as fuels or chemical feedstocks. rsc.org This reaction is often catalyzed by solid acids like zeolites. During these processes, complex reaction networks can lead to the formation of aromatic compounds and eventually coke, which deactivates the catalyst. rsc.orgrsc.org

Research on the oligomerization of propene over ZSM-5 and beta zeolites has identified various alkylated benzenes as soluble coke species retained within the catalyst pores. rsc.orgrsc.org Notably, 1-methyl-3,5-diethylbenzene was identified among these retained compounds. rsc.orgrsc.org Given the structural similarity, it is highly probable that this compound, if present or formed during the reaction, would play a similar role. The reactive vinyl group could readily participate in oligomerization or polymerization reactions, acting as a precursor to the formation of larger, bulky molecules that are trapped within the zeolite structure, contributing to catalyst deactivation. rsc.orgkaust.edu.sa

Biomass Conversion: The conversion of lignocellulosic biomass into valuable aromatic chemicals and biofuels is a key area of green chemistry. nih.gov Lignin (B12514952), a major component of biomass, is a complex aromatic polymer that can be broken down through processes like pyrolysis and hydrodeoxygenation to produce a mixture of aromatic compounds. nih.govrsc.org

Studies on the alcoholysis of lignin have shown the production of various alkylated benzenes, including 1,4-diethylbenzene (B43851) and 2-ethyl-1,4-dimethylbenzene. nih.gov Another study on the hydroprocessing of fatty acids over a Ni/HZSM-5 catalyst also reported the formation of 1,3-diethyl-benzene among the aromatic hydrocarbon products. rsc.org While this compound is not explicitly listed as a major product in these studies, its formation as a minor component or intermediate during the complex cracking, isomerization, and alkylation reactions involved in biomass upgrading is plausible. Its presence would be significant due to its potential to polymerize, affecting product stability and process efficiency.

Enzyme-Mediated Reactions (e.g., Dehydrogenase Systems for Alkylbenzenes)

The enzymatic transformation of alkylbenzenes is a key process in the microbial degradation of aromatic pollutants. A prominent enzyme system in this context is ethylbenzene dehydrogenase (EBDH), which catalyzes the initial step in the anaerobic degradation of ethylbenzene. nih.govkarger.com EBDH is a molybdenum/iron-sulfur/heme enzyme that hydroxylates the ethyl side chain of ethylbenzene to (S)-1-phenylethanol in an oxygen-independent manner. nih.govasm.org

The substrate specificity of EBDH has been investigated to understand its catalytic mechanism and potential applications. The enzyme can act on various ethylbenzene analogues. However, its reactivity towards styrenic compounds is distinct.

| Substrate/Inhibitor | Enzyme System | Finding | Reference |

| Ethylbenzene | Ethylbenzene Dehydrogenase (EBDH) | Natural substrate, oxidized to (S)-1-phenylethanol. | nih.govasm.org |

| Propylbenzene | Ethylbenzene Dehydrogenase (EBDH) | A substrate for the enzyme. | karger.com |

| Styrene | Ethylbenzene Dehydrogenase (EBDH) | Tested as a substrate, but no product was detected. Did not inhibit ethylbenzene oxidation in one study. | asm.org |

| Styrene | Ethylbenzene Dehydrogenase (EBDH) | Acts as a competitive inhibitor of the enzyme. | karger.com |

| Toluene | Ethylbenzene Dehydrogenase (EBDH) | Acts as a competitive inhibitor. | karger.com |

Crucially, studies have shown that styrene is not a substrate for EBDH; no hydroxylation product was detected when styrene was supplied to the enzyme. asm.org Instead, styrene has been identified as a competitive inhibitor of EBDH. karger.com This suggests that the double bond at the benzylic position prevents the hydroxylation reaction that typically occurs on an ethyl or propyl side chain. karger.com

Based on these findings, this compound would not be expected to undergo hydroxylation at its ethyl groups by EBDH. The presence of the ethenyl group would likely cause the molecule to act as an inhibitor, binding to the active site but not undergoing the catalytic reaction. The enzyme's active site appears unable to process the sp²-hybridized carbons of the vinyl group in the same way it processes the sp³-hybridized carbons of an ethyl group. This inhibitory effect highlights the specific structural requirements for substrates of dehydrogenase systems acting on alkylbenzenes.

Polymerization Science and Materials Applications of 1 Ethenyl 3,5 Diethylbenzene

Homopolymerization of 1-Ethenyl-3,5-diethylbenzene

The transformation of the this compound monomer into a homopolymer can be achieved through various polymerization techniques. The presence of the vinyl group allows for chain-growth polymerization, while the diethyl-substituted phenyl ring influences the polymer's properties and the kinetics of the reaction.

Radical Polymerization Mechanisms and Kinetics

Radical polymerization of this compound proceeds via the standard mechanism involving initiation, propagation, and termination steps. The kinetics are influenced by the electronic and steric effects of the two ethyl groups on the benzene (B151609) ring.

Mechanism:

Initiation: The process begins with the decomposition of a radical initiator (e.g., benzoyl peroxide or AIBN) to form primary radicals. These radicals then attack the vinyl group of the this compound monomer, creating a new, monomer-based radical.

Propagation: The newly formed radical monomer adds to another monomer molecule, regenerating the radical at the end of the growing polymer chain. This step repeats, rapidly increasing the chain length.

Termination: The growth of polymer chains is halted through mechanisms such as combination, where two growing chains join, or disproportionation, involving hydrogen transfer between two chain radicals.

Kinetics: The ethyl groups at the meta positions are electron-donating, which can influence the reactivity of the vinyl group. In studies of substituted styrenes, electron-donating substituents have been shown to have specific effects on the polymerization rate. cmu.edu For instance, research on the atom transfer radical polymerization (ATRP) of various substituted styrenes demonstrated that monomers with electron-donating groups polymerize more slowly than those with electron-withdrawing groups. cmu.edu This is attributed to both the propagation rate constant (kp) and the equilibrium constant for the atom transfer process. cmu.edu

Below is a table of kinetic data for styrene (B11656) and related para-substituted styrenes, which can be used to infer the expected kinetic behavior of this compound. The presence of two electron-donating ethyl groups would likely result in kinetics comparable to or slightly different from 4-methylstyrene.

Interactive Data Table: Propagation Rate Coefficients (kp) for Substituted Styrenes

| Monomer | Substituent (X) | kp at 40 °C (L mol-1 s-1) | Activation Energy (Ea, kJ mol-1) | Frequency Factor (A x 107, L mol-1 s-1) |

|---|---|---|---|---|

| Styrene | -H | ~120 acs.org | 32.5 | 3.7 |

| 4-Methylstyrene | -CH3 | ~105 acs.org | 32.4 | 2.84 |

| 4-Methoxystyrene | -OCH3 | ~95 acs.org | 34.9 | 6.35 |

| 4-Chlorostyrene | -Cl | ~120 acs.org | 32.1 | 4.48 |

Anionic Polymerization and Controlled Architectures

Anionic polymerization offers a powerful method for producing polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity), and controlled architectures. While direct studies on this compound are scarce, extensive research on its analog, divinylbenzene (B73037) (DVB), provides a strong basis for understanding its potential. researchgate.netresearchgate.netscispace.com

Unlike DVB, which has two vinyl groups and readily forms cross-linked networks, this compound is a monofunctional monomer. This distinction is critical: its anionic polymerization would lead to soluble, linear polymers rather than insoluble gels. The polymerization can be initiated by organolithium compounds (e.g., n-butyllithium) in a polar solvent like tetrahydrofuran (B95107) (THF).

Significant progress has been made in the controlled anionic polymerization of DVB isomers by selectively polymerizing only one of the two vinyl groups. researchgate.netscispace.com This is often achieved at low temperatures (e.g., -78°C or -95°C) and with specific additives like potassium tert-butoxide, which suppresses the unwanted reaction of the propagating anion with the pendant vinyl group. researchgate.netresearchgate.net This results in soluble polymers with predictable molecular weights and narrow polydispersities (Mw/Mn < 1.1). researchgate.netresearchgate.net

By analogy, the anionic polymerization of this compound is expected to proceed in a living manner under similar conditions, yielding well-defined linear chains. This control allows for the synthesis of polymers with specific target molecular weights and the subsequent formation of block copolymers.

Furthermore, research into the anionic polymerization of diethynylbenzene (DEB) analogs, which also feature multiple reactive sites, has demonstrated the synthesis of strictly linear polymers by controlling the reaction conditions to favor the polymerization of only one ethynyl (B1212043) group. mdpi.comnih.govresearchgate.net This reinforces the principle that selective polymerization of multifunctional monomers is achievable, a principle that simplifies for a monofunctional monomer like this compound.

Cationic and Coordination Polymerization Considerations

Cationic Polymerization: Styrenic monomers can undergo cationic polymerization, typically initiated by strong protic acids or Lewis acids in the presence of a proton source. The stability of the resulting carbocation at the propagating chain end is crucial. The two electron-donating ethyl groups on the benzene ring of this compound would stabilize the benzylic carbocation, suggesting that this monomer is a good candidate for cationic polymerization. However, control over the polymerization can be challenging, often leading to broad molecular weight distributions and side reactions. Modern controlled/living cationic polymerization techniques could potentially offer better control. researchgate.net

Coordination Polymerization: Coordination polymerization, using catalysts like Ziegler-Natta or metallocenes, is another potential route. These systems are well-known for producing stereoregular polymers from monomers like propylene (B89431) and styrene (resulting in syndiotactic polystyrene). The bulky diethyl-substituted ring of this compound might influence the stereoselectivity of the insertion mechanism, potentially leading to polymers with unique tacticities and, consequently, distinct physical properties. Research on the polymerization of diethynylbenzene derivatives using transition metal catalysts highlights the role of the catalyst in controlling the polymer structure. researchgate.netresearchgate.net

Copolymerization Strategies

Incorporating this compound into copolymers allows for the tailoring of material properties by combining its characteristics with those of other monomers.

Block Copolymer Synthesis with this compound

Block copolymers are macromolecules composed of two or more distinct polymer chains linked together. Living anionic polymerization is a primary method for their synthesis. Given that this compound is expected to undergo living anionic polymerization, it can be readily used to form block copolymers.

The synthesis would typically involve:

Polymerizing a first monomer (e.g., styrene) to create a living polymer block.

Adding this compound to the living polymer chains, initiating the growth of the second block.

The resulting diblock copolymer would consist of a polystyrene block and a poly(this compound) block. The presence of the diethylphenyl groups would impart different solubility, thermal, and mechanical properties to that block compared to a standard polystyrene block.

This approach is analogous to the synthesis of well-defined block copolymers using DVB derivatives, where a living polymer is used to initiate the polymerization of a DVB monomer under conditions that prevent cross-linking. researchgate.net For instance, well-defined diblock copolymers of poly(1,4-divinylbenzene)-block-poly(tert-butyl methacrylate) have been successfully synthesized. researchgate.net this compound, being monofunctional, simplifies this process as the risk of cross-linking is eliminated. Such block copolymers could find use as thermoplastic elastomers or as compatibilizers in polymer blends. nih.gov

Graft Copolymerization Techniques

Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) that are structurally distinct. This compound can be incorporated into graft copolymers through several methods:

"Grafting through" (Macromonomer Method): A low molecular weight polymer of this compound with a polymerizable end-group (a macromonomer) could be synthesized first. This macromonomer is then copolymerized with another monomer to form a graft copolymer where the poly(this compound) chains are the grafts.

"Grafting from": A polymer backbone could be chemically modified to create initiation sites along its chain. This compound is then polymerized from these sites, growing the grafts directly from the backbone. For example, anionic grafting has been demonstrated where initiation sites are created on a DVB-cross-linked polystyrene resin, from which other monomers are then grafted. acs.org A similar concept could be applied where a linear polymer is functionalized to initiate the polymerization of this compound.

"Grafting onto": A polymer backbone with reactive functional groups is reacted with pre-made, end-functionalized poly(this compound) chains.

These strategies allow for the creation of complex architectures where the properties of the poly(this compound) grafts (e.g., hydrophobicity, bulkiness) can be combined with the properties of a different backbone polymer.

Cross-linking and Network Formation via Ethenyl Groups

The polymerization and cross-linking behavior of this compound is fundamentally governed by its ethenyl (vinyl) functional group. This group is susceptible to addition polymerization, most commonly via free-radical mechanisms, enabling the formation of long-chain polymers. When used in conjunction with multifunctional monomers, such as divinylbenzene (DVB), this compound acts as a critical component in the formation of three-dimensional, covalently bonded polymer networks.

In these systems, this compound is copolymerized with the cross-linking agent. The polymerization proceeds, incorporating both monomers into growing polymer chains. When a cross-linker molecule like DVB, which possesses two polymerizable ethenyl groups, is incorporated, it can react a second time with a different growing chain. This event creates a covalent bridge, or cross-link, between the two chains. The accumulation of these cross-links throughout the material transforms the ensemble of linear or branched polymer chains into a single, macroscopic molecule, known as a thermoset network.

The resulting network structure exhibits significantly different properties compared to its linear thermoplastic analog. The material becomes insoluble in all solvents, although it may swell in the presence of a good solvent. It also loses the ability to melt and flow upon heating, instead degrading at very high temperatures. The key properties of the network, such as rigidity, solvent resistance, thermal stability, and porosity, are directly controlled by the cross-link density. This density is determined by the molar ratio of the cross-linking agent (e.g., divinylbenzene) to this compound in the initial monomer feed. The bulky diethyl groups on the benzene ring of this compound also play a role in modulating the network structure, creating a more open, porous architecture compared to networks formed from styrene and divinylbenzene alone. This controlled porosity is essential for applications like chromatographic separation media and ion-exchange resins, where both mechanical stability and efficient mass transport are required.

Advanced Polymeric Materials and Their Performance Attributes

The unique molecular architecture of this compound, characterized by the combination of a polymerizable ethenyl group and two bulky, nonpolar ethyl substituents on the aromatic ring, makes it a valuable monomer for the synthesis of advanced polymeric materials. The properties imparted by this structure lead to polymers and resins with enhanced performance attributes compared to commodity styrenics, enabling their use in specialized and high-performance applications.

The macroscopic properties of polymers derived from this compound are a direct consequence of its distinct molecular structure. The relationship between its structural features and the resulting material performance is a key aspect of its application in advanced materials.

Steric Hindrance and Chain Rigidity: The most significant structural feature is the presence of two ethyl groups at the 3- and 5-positions of the benzene ring. These bulky groups create substantial steric hindrance, which severely restricts the rotational freedom of the polymer backbone and inhibits efficient chain packing.

Glass Transition Temperature (Tg): A direct result of this restricted mobility is a significantly elevated glass transition temperature. The homopolymer, poly(this compound), exhibits a Tg of approximately 131-135 °C. This is substantially higher than that of polystyrene (Tg ≈ 100 °C), indicating that the material remains rigid and dimensionally stable at higher operating temperatures.

Thermal Stability: The rigid backbone and stable aromatic structure contribute to good thermal stability, allowing the material to resist degradation at elevated temperatures, a critical attribute for high-performance applications.

Dielectric Properties: The nonpolar nature of the monomer and the increased free volume created by the bulky side groups (due to inefficient packing) result in polymers with a low dielectric constant (low-k). This property is highly desirable for insulating materials in microelectronics.

The following table provides a comparative summary of key physical properties, highlighting the influence of the diethyl substitution.

| Property | Poly(this compound) | Polystyrene | Structural Rationale for Difference |

|---|---|---|---|

| Glass Transition Temperature (Tg) | ~133 °C | ~100 °C | Bulky diethyl groups restrict chain mobility, increasing the energy required for segmental motion. |

| Density | Lower (e.g., ~0.97 g/cm³) | Higher (e.g., ~1.04 g/cm³) | Inefficient chain packing due to steric hindrance creates more free volume, reducing density. |

| Solubility | Soluble in nonpolar solvents (e.g., Toluene, THF) | Soluble in a wider range of organic solvents | Increased hydrophobicity from ethyl groups limits solubility in more polar organic solvents. |

Due to its cost and specific properties, this compound is not a commodity monomer but a specialty chemical used to engineer high-value polymers and resins with tailored performance.

One of its primary roles is in the manufacture of macroporous polymer resins for chromatography and ion exchange. When copolymerized with divinylbenzene, the resulting cross-linked beads form the stationary phase. The steric bulk of the this compound units helps to template a rigid and highly porous network structure during the polymerization process. This permanent, well-defined pore structure is crucial for the performance of high-performance liquid chromatography (HPLC) columns, as it allows for rapid mass transfer of analytes, leading to high-resolution separations. The enhanced mechanical strength of these resins allows them to withstand the high pressures used in modern chromatography systems. After polymerization, the aromatic rings can be chemically modified, for example, through sulfonation or amination, to introduce ion-exchange functionalities, creating robust ion-exchange resins with superior kinetic performance and osmotic shock resistance.

Furthermore, it is used as a comonomer to modify the properties of other polymers. Incorporating small amounts of this compound into a polymer like polystyrene can effectively raise the final product's glass transition temperature and improve its chemical resistance without significantly altering its fundamental processing characteristics.

The unique combination of high Tg, chemical inertness, and low dielectric properties makes polymers derived from this compound suitable for several high-performance material applications.

In the field of microelectronics, there is a continuous demand for low-k dielectric materials to serve as insulators between copper interconnects in integrated circuits. Polymers based on this compound are investigated for this purpose. The low polarity of the C-H and C-C bonds, combined with the significant free volume introduced by the bulky ethyl groups, leads to a reduced dielectric constant. This property helps to minimize signal propagation delay, reduce power consumption, and mitigate capacitive coupling (cross-talk) between adjacent conductors, enabling the fabrication of faster and more efficient microchips.

Another area of application is in thermosetting resin formulations for advanced composites. When used as a reactive comonomer or a modifier in epoxy or vinyl ester resin systems, it can enhance the thermal performance of the cured matrix. The resulting composite materials, reinforced with fibers like carbon or glass, exhibit a higher service temperature and improved resistance to aggressive chemical environments. Such composites are valuable in the aerospace, automotive, and chemical processing industries where components must withstand demanding operational conditions.

The following table summarizes the link between the monomer's properties and its high-performance applications.

| Application Area | Key Property Exploited | Resulting Performance Benefit | Reference Context |

|---|---|---|---|

| Low-k Dielectric Insulators | Low Polarity & High Free Volume | Reduced signal delay and power consumption in microelectronics. | |

| Chromatography Media (HPLC) | Steric Bulk & Network Rigidity | High mechanical stability, controlled porosity, and efficient mass transfer for high-resolution separations. | |

| High-Temperature Composites | High Glass Transition Temperature (Tg) | Increased service temperature and dimensional stability of the composite part. | , |

| Chemically Resistant Resins | Hydrophobicity & Cross-linked Stability | Enhanced durability and lifetime in corrosive chemical environments. |

Advanced Spectroscopic and Analytical Characterization of 1 Ethenyl 3,5 Diethylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

¹H NMR for Structural Elucidation and Purity Assessment

Proton (¹H) NMR spectroscopy is instrumental in identifying the structure of 1-Ethenyl-3,5-diethylbenzene and assessing its purity. googleapis.com The ¹H NMR spectrum provides characteristic signals for the vinyl and ethyl groups, as well as the aromatic protons.

The chemical shifts (δ) for the protons of this compound are influenced by their electronic environment. The vinyl protons typically appear in the range of 5-7 ppm, with distinct coupling patterns (doublets and doublets of doublets) that confirm their connectivity. The aromatic protons resonate in the region of 6-8.5 ppm, and the protons of the ethyl groups are found in the upfield region, with the methylene (B1212753) (CH₂) protons around 2.2-3 ppm and the methyl (CH₃) protons around 1.3 ppm. orgchemboulder.com

Purity assessment can be performed by integrating the signals corresponding to the compound and comparing them to any impurity signals present in the spectrum. The relative integration values allow for a quantitative determination of purity.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Vinyl (CH=CH₂) | 5.0 - 7.0 | dd, d |

| Aromatic (Ar-H) | 6.5 - 7.5 | s, d |

| Methylene (CH₂) | 2.5 - 2.8 | q |

| Methyl (CH₃) | 1.1 - 1.4 | t |

Note: Predicted values are based on typical ranges for similar structural motifs. Actual experimental values may vary.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. careerendeavour.com Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, typically from 0 to 220 ppm, which often results in a spectrum with well-resolved signals for each carbon. careerendeavour.com For this compound, the aromatic carbons resonate between 110-140 ppm, the vinyl carbons also appear in this region, while the aliphatic carbons of the ethyl groups are found at lower chemical shifts (10-40 ppm). careerendeavour.com Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups. rsc.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic (quaternary) | 135 - 145 |

| Aromatic (CH) | 120 - 130 |

| Vinyl (CH=) | 130 - 140 |

| Vinyl (=CH₂) | 110 - 120 |

| Methylene (CH₂) | 25 - 35 |

| Methyl (CH₃) | 10 - 20 |

Note: Predicted values are based on established ranges and can be refined using computational prediction tools. caspre.canmrdb.org

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR for Polymers)

For more complex derivatives of this compound or its polymeric forms, advanced NMR techniques are employed.

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity within the molecule. acs.orgnih.gov

COSY spectra show correlations between coupled protons, helping to trace the proton-proton networks within the vinyl and ethyl groups. rsc.orgnih.gov

HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignment of ¹H and ¹³C signals. rsc.orgacs.org

HMBC (Heteronuclear Multiple Bond Correlation) spectra reveal longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for confirming the substitution pattern on the aromatic ring and the connection of the ethyl and vinyl groups. rsc.orgthieme-connect.com

Solid-State NMR for Polymers: When this compound is polymerized, the resulting material is often insoluble, necessitating the use of solid-state NMR (ssNMR). nih.gov ssNMR techniques, such as Cross-Polarization Magic Angle Spinning (CP-MAS), provide information on the structure, dynamics, and morphology of the polymer. mdpi.compkusz.edu.cn These studies can reveal details about chain packing, crystallinity, and the mobility of different parts of the polymer chain. mdpi.comnih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

GC-MS for Component Identification in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. asianpubs.org This makes it ideal for identifying this compound and its derivatives in complex mixtures, such as reaction products or environmental samples. rsc.orgshimadzu.com

In a GC-MS analysis, the mixture is first separated into its individual components by the gas chromatograph. rsc.org Each separated component then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragment ions are detected. The fragmentation pattern serves as a "fingerprint" for the molecule. For this compound (molecular weight 160.26 g/mol ), common fragments would arise from the loss of methyl (M-15) or ethyl (M-29) radicals from the ethyl groups, or cleavage of the vinyl group. docbrown.infogatech.edu The resulting mass spectrum can be compared to libraries of known spectra for positive identification. asianpubs.org

Interactive Data Table: Expected Mass Fragments for this compound in GC-MS (EI)

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

| 160 | [C₁₂H₁₆]⁺ (Molecular Ion) |

| 145 | [C₁₁H₁₃]⁺ (Loss of CH₃) |

| 131 | [C₁₀H₁₁]⁺ (Loss of C₂H₅) |

| 117 | [C₉H₉]⁺ (Loss of C₃H₇) |

| 105 | [C₈H₉]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Note: The relative abundance of these fragments can vary depending on the instrument and conditions.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. waters.commsu.edu This precision allows for the determination of the elemental formula of a molecule, as the exact mass is unique to a specific combination of atoms. missouri.edu

For this compound, the calculated exact mass of the most abundant isotope is 160.1252. sisweb.comsisweb.com An HRMS measurement confirming this mass would provide strong evidence for the elemental composition C₁₂H₁₆. This is particularly useful for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas). HRMS can be coupled with techniques like liquid chromatography (LC-MS) for the analysis of derivatives that may not be suitable for GC. asm.org

Fragmentation Patterns and Structural Information

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a cornerstone for the structural elucidation of volatile organic compounds like this compound. The electron ionization (EI) mass spectrum of this compound is predicted to exhibit a series of characteristic fragments that provide definitive structural information.

The initial ionization process forms the molecular ion ([M]•+), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (160.26 g/mol ). The fragmentation of this molecular ion is dominated by cleavages at the bonds beta to the aromatic ring, which are energetically favorable due to the formation of stable benzylic carbocations.

A primary fragmentation pathway is the loss of a methyl radical (•CH₃) from one of the ethyl groups, a process known as benzylic cleavage. This results in a highly abundant fragment ion at m/z 145. This [M-15]⁺ ion is stabilized by resonance across the aromatic system. Another significant fragmentation involves the loss of an entire ethyl radical (•C₂H₅), leading to a fragment at m/z 131.

Further fragmentation of the m/z 145 ion can occur via the loss of an ethene molecule (C₂H₄), a common rearrangement for alkyl-substituted styrenes, yielding an ion at m/z 117. The presence of the vinyl group also influences fragmentation, though cleavages of the ethyl side-chains are generally more prominent. The tropylium (B1234903) ion (m/z 91), a common fragment for many alkylbenzenes resulting from rearrangement, is also expected, although its intensity may vary. acs.orgdocbrown.info

Table 1: Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation for this compound

| m/z Ratio | Proposed Fragment Ion | Structural Formula | Fragmentation Pathway |

| 160 | Molecular Ion | [C₁₂H₁₆]•⁺ | Ionization of parent molecule |

| 145 | [M-CH₃]⁺ | [C₁₁H₁₃]⁺ | Loss of a methyl radical from an ethyl group (Benzylic cleavage) |

| 131 | [M-C₂H₅]⁺ | [C₁₀H₁₁]⁺ | Loss of an ethyl radical |

| 117 | [M-CH₃-C₂H₄]⁺ | [C₉H₉]⁺ | Loss of ethene from the m/z 145 fragment |

| 91 | Tropylium Ion | [C₇H₇]⁺ | Rearrangement and loss of C₅H₉ |

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the key functional groups within the this compound molecule. The spectrum is characterized by absorption bands corresponding to the vibrations of its constituent parts: the vinyl group, the substituted benzene (B151609) ring, and the ethyl side chains.

C-H Stretching Vibrations: Aromatic C-H stretching vibrations appear as a group of weak to medium bands just above 3000 cm⁻¹ (typically 3100-3010 cm⁻¹). The aliphatic C-H stretching vibrations from the ethyl groups (CH₃ and CH₂) are observed as strong bands in the 2975-2850 cm⁻¹ region.

C=C Stretching Vibrations: The stretching of the vinyl C=C double bond gives rise to a characteristic absorption band around 1630 cm⁻¹. core.ac.uk The aromatic ring C=C stretching vibrations produce a series of bands in the 1600-1450 cm⁻¹ region, with notable peaks often appearing near 1600 and 1585 cm⁻¹.

C-H Bending Vibrations: Aliphatic C-H bending vibrations for the methyl and methylene groups are found around 1465 cm⁻¹ and 1375 cm⁻¹. The out-of-plane (OOP) C-H bending vibrations of the vinyl group are typically strong and appear in the 1000-910 cm⁻¹ range. The substitution pattern on the benzene ring (1,3,5-trisubstituted) gives rise to characteristic OOP C-H bending bands, expected in the 900-810 cm⁻¹ and 730-675 cm⁻¹ regions, which can be diagnostic for the substitution pattern. researchgate.net

Table 2: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3010 | C-H Stretch | Aromatic & Vinyl |

| 2975-2850 | C-H Stretch | Aliphatic (Ethyl groups) |

| ~1630 | C=C Stretch | Vinyl |

| 1600, 1585 | C=C Stretch | Aromatic Ring |

| ~1465 | C-H Bend | Aliphatic (CH₂) |

| ~1375 | C-H Bend | Aliphatic (CH₃) |

| 1000-910 | C-H Out-of-Plane Bend | Vinyl |

| 900-810 | C-H Out-of-Plane Bend | 1,3,5-Trisubstituted Ring |

Raman spectroscopy serves as a complementary technique to FT-IR, providing insights into the molecular vibrations of this compound. It is particularly sensitive to non-polar bonds and symmetric vibrations.

The Raman spectrum is expected to show a strong band for the symmetric stretching of the vinyl C=C bond around 1630 cm⁻¹. The aromatic ring vibrations will also be prominent, especially the symmetric "ring breathing" mode, which is a strong and sharp band typically observed around 1000 cm⁻¹. The aromatic C=C stretching bands near 1600 cm⁻¹ are also readily observed. Aliphatic C-H stretching and bending modes are present but are often less intense than in the IR spectrum. The symmetry of the 1,3,5-substitution pattern can lead to particularly strong and well-defined Raman signals for the ring breathing modes. nih.gov

Table 3: Predicted Major Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3080-3050 | C-H Stretch | Aromatic | Medium |

| 2975-2850 | C-H Stretch | Aliphatic | Medium |

| ~1630 | C=C Stretch | Vinyl | Strong |

| ~1600 | C=C Stretch | Aromatic Ring | Strong |

| ~1000 | Ring Breathing | Aromatic Ring | Very Strong |

Advanced Chromatographic and Separation Techniques

The analysis of this compound often requires its separation from a complex matrix containing structural isomers or related impurities. Advanced chromatographic techniques offer the necessary resolution for this purpose.

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique for resolving complex mixtures of isomers that are often inseparable by conventional one-dimensional GC. csic.es For the analysis of this compound, a typical GCxGC setup would involve a non-polar column in the first dimension (¹D) and a polar or shape-selective column in the second dimension (²D). whiterose.ac.uk

In the first dimension, compounds are separated primarily based on their boiling points. Isomers of diethylstyrene, having similar boiling points, would co-elute. These co-eluting fractions are then trapped and re-injected onto the short second-dimension column, where separation occurs based on a different mechanism, such as polarity. researchgate.net this compound, along with its isomers like 1-ethenyl-2,4-diethylbenzene and 1-ethenyl-2,6-diethylbenzene, would be separated in the second dimension due to subtle differences in their interaction with the polar stationary phase. This results in a structured two-dimensional chromatogram where related compounds appear in distinct regions, allowing for their unambiguous identification and quantification. researchgate.net

Table 4: Hypothetical GCxGC Separation of Diethylstyrene Isomers

| Compound | ¹D Retention Time (min) (Non-polar column) | ²D Retention Time (s) (Polar column) | Elution Rationale |

| 1-Ethenyl-2,4-diethylbenzene | ~25.2 | ~2.1 | Separated by boiling point in ¹D, polarity in ²D |

| 1-Ethenyl-2,6-diethylbenzene | ~25.3 | ~1.8 | Steric hindrance may reduce interaction with ²D polar phase |

| This compound | ~25.2 | ~2.5 | Symmetrical structure may lead to stronger induced dipole interactions |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds, and for the purity assessment of synthesized materials. cdc.gov For a relatively non-polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable.

A typical RP-HPLC system would utilize a C18 stationary phase, which is non-polar, and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The compound is retained on the column through hydrophobic interactions and is eluted as the concentration of the organic solvent in the mobile phase increases (gradient elution) or with an isocratic mobile phase of sufficient organic content. This method can effectively separate this compound from more polar impurities (which would elute earlier) or more non-polar impurities (which would be retained longer). avantorsciences.com Detection is commonly achieved using a UV detector, set to a wavelength where the aromatic ring absorbs strongly (e.g., ~254 nm).

Table 5: Illustrative RP-HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Analyte | Hypothetical Retention Time (min) |

| Polar Impurities | < 3.0 |

| This compound | ~5.2 |

| Less Polar Impurities | > 6.0 |

Other Characterization Methods for Related Systems

Beyond standard spectroscopic methods, a range of advanced analytical techniques provides deeper insights into the material properties of this compound derivatives and related compounds. These methods are crucial for understanding crystallinity, thermal stability, and surface chemistry, which are vital for material science and catalysis applications.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. It provides information on crystal lattice dimensions, phase identification, and degree of crystallinity. For derivatives of diethylbenzene, XRD is instrumental in confirming the crystalline nature of synthesized materials and understanding host-guest interactions.

In the study of diethylbenzene isomers, Powder X-ray Diffraction (PXRD) has been employed to verify the crystallinity of materials designed for their separation. acs.org For instance, nonporous adaptive crystals of prism researchgate.netarene were analyzed using PXRD to confirm their crystalline state before being used for the selective separation of o-diethylbenzene and p-diethylbenzene. acs.org The data is typically collected over a 2θ range of 5 to 30° using Cu Kα radiation. acs.org

Furthermore, XRD is essential in characterizing catalysts used in reactions involving diethylbenzene. In the catalytic dehydrogenation of para-diethylbenzene (PDEB) to para-divinyl benzene (PDVB), XRD patterns of the iron oxide-supported alumina (B75360) catalyst were compared with the pure alumina support. semanticscholar.org The results showed that while the patterns were similar, the peak intensities for the catalyst were lower, indicating that the support surface was coated with layers of impregnated iron oxides. semanticscholar.org Similarly, core-shell zeolites (TS-1@MCM-48), designed for the oxidation of p-diethylbenzene, were characterized by XRD to confirm their structure and crystallinity. researchgate.net Single-crystal X-ray diffraction can provide detailed molecular geometry, including intermolecular interaction distances. vulcanchem.com

| Compound/System | Analytical Goal | Key XRD Findings | Source |

|---|---|---|---|

| Prism researchgate.netarene Crystals | Confirm crystallinity for isomer separation | Verified the crystalline nature of activated crystals used to separate o- and p-diethylbenzene. | acs.org |

| Iron Oxide on Alumina Catalyst | Characterize catalyst for PDEB dehydrogenation | Confirmed that the support surface was covered by iron oxide layers, evidenced by reduced peak intensities compared to the pure support. | semanticscholar.org |

| TS-1@MCM-48 Core-Shell Zeolite | Characterize catalyst for PDEB oxidation | Used to confirm the successful synthesis and well-crystallized structure of the core-shell catalyst. | researchgate.net |

| 1,4-Dibromo-2,5-diethylbenzene | Refine crystal structure | Analyzes intermolecular interactions and packing motifs within the crystal lattice. |

Thermal Analysis (e.g., Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA))

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are critical for evaluating the thermal stability and decomposition behavior of polymers derived from substituted styrenes. suniv.ac.in TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference.

Studies on poly(para-substituted styrene)s have utilized TGA to investigate their thermal decomposition. researchgate.netscirp.orgscirp.org Typically, polystyrene begins to soften and melt around 160°C and remains stable up to approximately 275°C, with complete decomposition occurring by 470°C. scirp.orgscirp.org The thermal stability can be influenced by substituents on the benzene ring. For example, functionalization of polystyrene via a Mannich reaction to introduce nitrogen and oxygen-rich groups was found to decrease the onset decomposition temperature. mdpi.com The unmodified polystyrene showed an onset decomposition temperature (at 5% mass loss) of 316°C, which dropped to between 173°C and 175°C for the functionalized polymers, a change attributed to the introduction of weaker C-N bonds. mdpi.com

The heating rate during TGA analysis also affects the observed decomposition temperatures; as the heating rate increases, the degradation process shifts to higher temperatures. scirp.orgresearchgate.net Kinetic parameters, such as activation energy, can be calculated from nonisothermal degradation data, providing deeper insights into the decomposition mechanism. scirp.orgscirp.org For some poly(3,5-disubstituted styrenes), such as poly(3,5-di(trimethylsilyl)styrene), unusual thermal properties have been observed where no distinct glass transition (Tg) was recorded and the material remained a powder even after heating above 250°C. nsf.gov

| Polymer System | Decomposition Temp. (Td(on5%)) | Key Findings | Source |

|---|---|---|---|

| Polystyrene (PS) | 316°C | Serves as a baseline for comparison with functionalized derivatives. | mdpi.com |

| Functionalized PS (MPS1-MPS4) | 173 - 175°C | A decrease in thermal stability is attributed to the incorporation of weaker C-N bonds during functionalization. | mdpi.com |

| Poly(p-methyl styrene) (PMS) | ~350-400°C (peak DTG) | Degradation kinetics were studied, showing a decomposition order of 1. | researchgate.netscirp.org |

| Poly(p-chloro styrene) (PClS) | ~350-400°C (peak DTG) | Activation energy of thermal degradation increases with weight loss. | researchgate.netscirp.org |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of elements within the top 1 to 10 nanometers of a material's surface. mdpi.com This method is particularly valuable for analyzing functionalized polymers and catalysts where surface chemistry dictates performance.

For systems related to this compound, such as functionalized polystyrene or poly(styrene-divinylbenzene), XPS is used to confirm the presence and chemical environment of surface atoms. researchgate.netresearchgate.net In a study on functionalized polystyrene, XPS survey scans confirmed the atomic percentages of key elements like carbon, nitrogen, and oxygen. mdpi.com High-resolution scans of specific elements, such as C 1s, O 1s, and N 1s, allow for the deconvolution of peaks to identify different chemical bonds, such as C-C/C-H, C-O, and C-N. mdpi.comresearchgate.net The C 1s peak for polystyrene is typically corrected to a binding energy of 284.8 eV to serve as a reference. mdpi.com

XPS has also been used to study the modification of polystyrene surfaces through plasma treatments. biointerface.org After treatment, XPS analysis can quantify the incorporation of new elements (e.g., oxygen, nitrogen) and describe the resulting chemical functionalities on the surface. biointerface.org Similarly, when studying catalysts for p-diethylbenzene oxidation, XPS is used to characterize the state of titanium and cobalt species and the specific pore structure of the catalyst. researchgate.net The technique can also reveal the chemical interactions at metal/polymer interfaces, such as between aluminum and poly(styrene-sulfonic acid), where it was shown that aluminum preferentially reacts with the sulfonate groups. diva-portal.org

| Element (Core Level) | Typical Binding Energy (eV) | Attribution in Polystyrene Systems | Source |

|---|---|---|---|

| C 1s | ~284.8 | Aromatic/aliphatic carbon (reference peak) | mdpi.comresearchgate.net |

| O 1s | ~530.4 | C-OH groups from oxidation or functionalization | researchgate.net |

| N 1s | ~399-401 | Amine or other nitrogen-containing functional groups | mdpi.com |

| Si 2p | ~102.6 | Silicon-containing functional groups (e.g., from silylation) | researchgate.net |

Computational and Theoretical Studies on 1 Ethenyl 3,5 Diethylbenzene

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. espublisher.com It is used to determine the ground-state electronic structure and to optimize the molecular geometry by finding the lowest energy arrangement of atoms.

In the context of aromatic compounds similar to 1-ethenyl-3,5-diethylbenzene, DFT calculations, often using functionals like B3LYP, are employed to predict molecular geometries and electronic properties. espublisher.comrsc.org For instance, studies on ethylbenzene (B125841) and its derivatives use DFT to understand the stable conformations, such as the orientation of the ethyl group relative to the benzene (B151609) ring. researchgate.net The optimization process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. This optimized geometry is crucial for accurately predicting other properties.

The electronic structure, described by molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also be determined. espublisher.comicm.edu.pl The energies and distributions of these orbitals are key indicators of a molecule's reactivity, with the HOMO-LUMO gap providing an estimate of its electronic stability and excitation energy. espublisher.com For substituted benzenes, DFT calculations show how electron-donating groups (like ethyl) and conjugating groups (like ethenyl) affect the electron density distribution on the aromatic ring.

Table 1: Illustrative DFT-Calculated Properties for Related Aromatic Compounds This table presents typical data obtained from DFT calculations for analogous molecules, illustrating the outputs of these computational methods.

| Compound | Functional/Basis Set | Calculated Property | Value |

|---|---|---|---|

| Ethylbenzene | HCTH/6-311+G(d,p) | HOMO-LUMO Gap | ~5.8 eV |

| 1,5-Benzodiazepin Derivative | B3LYP/6-31G** | HOMO-LUMO Gap | 3.38 - 4.01 eV espublisher.com |

Calculation of Spectroscopic Parameters (e.g., NMR Shifts, Vibrational Frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which is invaluable for structure elucidation and interpretation of experimental spectra.

Vibrational Frequencies: Both DFT and ab initio methods can be used to calculate the vibrational frequencies corresponding to a molecule's infrared (IR) and Raman spectra. After a geometry optimization finds a stable structure (a minimum on the potential energy surface), a frequency calculation confirms it is a true minimum (no imaginary frequencies) and yields the normal modes of vibration. For ethylbenzene, calculations have been used to assign the vibrational bands observed in its resonant two-photon ionization spectrum. researchgate.net Such calculations for this compound would predict characteristic frequencies for the vinyl C=C stretch, aromatic C-H stretches, and various bending and torsional modes of the ethyl groups.

NMR Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become a standard tool for confirming or revising the structural assignment of complex organic molecules. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is widely employed for this purpose. mdpi.com By calculating the magnetic shielding tensor for each nucleus in the optimized geometry of the molecule, one can predict the ¹H and ¹³C NMR chemical shifts. This approach has been successfully applied to a wide range of organic compounds, including various substituted benzenes, to help assign complex spectra. mdpi.comcarlroth.com

Table 2: Representative Calculated vs. Experimental Spectroscopic Data for an Analogous Compound This table shows an example for (E,Z,E)-2,4,6-octatriene, demonstrating the accuracy of calculated NMR shifts in structural analysis. mdpi.com

| Proton | Calculated ¹H NMR Shift (ppm) | Experimental ¹H NMR Shift (ppm) |

|---|---|---|

| H2 | 5.67 | 5.70 |

| H3 | 6.51 | 6.50 |

| H4 | 5.78 | 5.83 |

| H5 | 5.82 | 5.83 |

| H6 | 6.47 | 6.50 |

Reaction Mechanism Elucidation

Computational chemistry is instrumental in mapping out the complex reaction pathways of organic transformations, including those involving substituted styrenes and benzenes.

Transition State Theory and Reaction Pathway Analysis

Transition State Theory (TST) is a cornerstone for understanding and quantifying the rates of chemical reactions. Computational methods are used to locate and characterize the transition state (TS)—the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate. researchgate.net

For reactions involving alkylaromatics, such as the industrially important transalkylation of diethylbenzene, DFT calculations are used to map the potential energy surface of the reaction. nih.gov This involves identifying reactants, products, intermediates, and the transition states that connect them. For example, in the diaryl-mediated pathway for diethylbenzene transalkylation, computational studies have identified multiple transition states corresponding to proton transfers between the aromatic rings, allowing for a detailed analysis of the reaction mechanism and its energetic landscape. nih.gov Similar analyses for reactions involving this compound, such as polymerization or electrophilic addition to the vinyl group, would reveal the operative mechanisms and controlling factors.

Table 3: Example of Calculated Activation Barriers for Diethylbenzene Transalkylation (Diaryl-mediated pathway) Data from a computational study illustrating the energy barriers for key steps in a related reaction. nih.gov

| Reaction Step | Transition State | Calculated Activation Barrier (kJ/mol) |

|---|---|---|

| Inter-ring H⁺ transfer (direct) | TS1 | 76 |

| Inter-ring H⁺ transfer (three-step) | TS3 | 56 |

| Inter-ring H⁺ transfer (five-membered) | TS5 | 72 |

Computational Modeling of Catalytic Cycles

Many reactions of industrial relevance are catalytic. Computational modeling allows for the detailed investigation of entire catalytic cycles, which often involve multiple steps and short-lived intermediates that are difficult to observe experimentally. This is particularly true for zeolite-catalyzed reactions involving aromatic compounds. csic.es

The transalkylation and disproportionation of diethylbenzene over acid zeolites like ZSM-5 and mordenite (B1173385) have been extensively studied using periodic DFT calculations. nih.govcsic.es These models account for the confining environment of the zeolite pores, which can significantly influence reaction pathways and selectivities—a phenomenon known as shape-selectivity. nih.govcsic.es Computational studies can determine the stability of reaction intermediates and the barriers for their conversion within the zeolite framework, explaining how the catalyst's structure directs the reaction towards desired products. researchgate.netcsic.es Modeling the catalytic dehydrogenation of the ethyl groups in this compound to form trivinylbenzene, for instance, would involve similar computational strategies to understand the catalyst's role in facilitating C-H bond activation and preventing side reactions.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. These simulations can provide detailed information about the conformational landscape, intermolecular interactions, and the structure and dynamics of polymers.

Intermolecular interactions, such as van der Waals forces and π-π stacking between benzene rings, would also be a key area of investigation. Understanding these interactions is crucial for predicting the physical properties of the bulk material, such as its boiling point and solubility. While specific studies on this compound were not found, the principles of such analyses are well-established in computational chemistry.

Simulations of poly(this compound) would provide insights into the macroscopic properties of the polymer. By simulating the interactions of many polymer chains, researchers can predict properties like the glass transition temperature, mechanical strength, and viscosity. These simulations would reveal how the bulky diethylphenyl side groups affect the packing and movement of the polymer chains, which in turn dictates the material's properties.

Structure-Reactivity Relationships and Predictive Modeling

Predictive modeling aims to establish relationships between the chemical structure of a molecule and its properties or activities. This is particularly useful for designing new compounds with desired characteristics and for assessing the potential impact of existing chemicals.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships between the chemical structures of compounds and their biological or chemical activities. archivepp.com These models are widely used in drug design and environmental toxicology. archivepp.com For instance, QSAR studies have been developed to predict the aquatic toxicity of benzene derivatives. nih.gov Such a study on a series of 392 substituted benzenes successfully created models to predict toxicity, which were validated according to OECD principles. nih.gov

In a QSAR study, molecular descriptors are calculated for a series of compounds and then correlated with their measured activity using statistical methods. analis.com.my For a compound like this compound, relevant descriptors could include its hydrophobicity (logP), molecular weight, and electronic properties. While no specific QSAR models for this compound were found, the methodologies are well-established. For example, a QSAR study on indomethacin (B1671933) derivatives used physicochemical and molecular properties to develop a predictive model for their anti-inflammatory activity. vietnamjournal.ru Similarly, 3D-QSAR studies on pyrimido-isoquinolin-quinones explained antibacterial activity through steric, electronic, and hydrogen-bond acceptor properties. nih.gov

The table below illustrates the types of molecular descriptors that would be used in a QSAR study of this compound and its analogs.

Table 2: Examples of Molecular Descriptors for QSAR Studies

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Topological | Wiener Index | Describes molecular branching. |

| Geometrical | Molecular Surface Area | Relates to the molecule's size and shape. |

| Electronic | Dipole Moment | Indicates the polarity of the molecule. |

| Physicochemical | LogP | Measures the hydrophobicity of the compound. |

Machine learning (ML) has become an increasingly important tool in chemistry for predicting molecular properties and reaction outcomes. research.googlearxiv.orgnih.govarxiv.org ML models can be trained on large datasets of chemical information to learn complex structure-property relationships that may not be apparent from traditional QSAR models. arxiv.org

Various ML methods are being applied to chemical prediction problems. arxiv.org For example, deep learning architectures, such as Message Passing Neural Networks (MPNNs), have shown significant success in predicting quantum chemical properties. research.google These models can be trained on data from DFT calculations and can then predict properties for new molecules much faster than the original calculations. research.google Other approaches include the use of tree-based ensemble methods like Gradient Boosting Regression and XGBoost, which can handle complex, non-linear relationships in molecular data. arxiv.org

The development of open-source software and large, publicly available datasets is accelerating the application of ML in chemistry. escholarship.org While specific ML models for this compound are not documented in the provided search results, the general applicability of these methods is clear. They could be used to predict a wide range of properties for this compound, from its spectroscopic signatures to its reactivity in different chemical environments. The key challenge often lies in curating a sufficiently large and diverse dataset for training the models. escholarship.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.